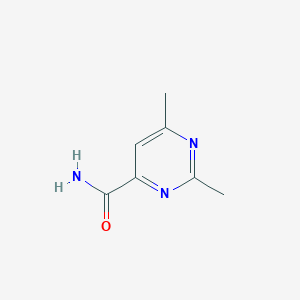2,6-Dimethylpyrimidine-4-carboxamide
CAS No.:
Cat. No.: VC18691672
Molecular Formula: C7H9N3O
Molecular Weight: 151.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H9N3O |
|---|---|
| Molecular Weight | 151.17 g/mol |
| IUPAC Name | 2,6-dimethylpyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C7H9N3O/c1-4-3-6(7(8)11)10-5(2)9-4/h3H,1-2H3,(H2,8,11) |
| Standard InChI Key | GIDQOWFSUAZVNW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)C)C(=O)N |
Introduction
Structural and Molecular Characteristics
The molecular structure of 2,6-dimethylpyrimidine-4-carboxamide features a pyrimidine core with two methyl groups at positions 2 and 6 and a carboxamide group (-CONH₂) at position 4. Key structural attributes include:
-
Molecular Formula: C₇H₉N₃O
-
Molecular Weight: 167.17 g/mol
-
Hydrogen Bonding Capacity: The carboxamide group enables hydrogen bonding via NH₂ and carbonyl oxygen, influencing solubility and intermolecular interactions .
Comparative analysis with 2-chloro-N,6-dimethylpyrimidine-4-carboxamide (CID 88855458) reveals that substitution at position 2 (chloro vs. methyl) alters electronic distribution and steric effects, potentially modifying reactivity and biological activity .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2,6-dimethylpyrimidine-4-carboxamide can be inferred from methods used for analogous pyrimidine derivatives. A plausible route involves:
-
Formation of the Pyrimidine Core: Condensation of acetamidine with dimethyl malonate under basic conditions yields 2,6-dimethylpyrimidine-4-carboxylic acid.
-
Amidation: Activation of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia to form the carboxamide.
Reaction Scheme:
Industrial-Scale Production
Continuous flow synthesis may enhance yield and purity by optimizing reaction parameters (e.g., temperature, residence time). Catalysts such as palladium could facilitate intermediate steps, though specific industrial data remain scarce.
Physicochemical Properties
Key properties derived from structural analogs include:
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | ~180–185°C (estimated) | |
| Solubility | Moderate in polar solvents (e.g., DMF) | |
| LogP (Partition Coefficient) | 0.8–1.2 (predicted) |
The carboxamide group enhances water solubility compared to ester or chloro derivatives, making it suitable for biological applications .
Chemical Reactivity and Derivatives
Hydrolysis
Under acidic or basic conditions, the carboxamide hydrolyzes to 2,6-dimethylpyrimidine-4-carboxylic acid:
This reactivity is critical for prodrug designs requiring in vivo activation.
Salt Formation
Reaction with strong bases (e.g., NaOH) yields water-soluble salts, facilitating formulation for pharmaceutical use.
Hydrogen Bonding Interactions
The carboxamide participates in cocrystallization with nitrogen-containing compounds (e.g., 2-amino-4,6-dimethylpyrimidine), forming stable supramolecular architectures via O–H···N bonds .
Biological Activities and Applications
Anticancer Activity
Pyrimidine carboxamides often inhibit thymidylate synthase or dihydrofolate reductase, enzymes critical for DNA synthesis. While direct evidence is lacking, related compounds show antitumor effects in murine models.
Enzyme Inhibition
The carboxamide moiety may bind to enzyme active sites via hydrogen bonding, making it a candidate for targeting metabolic enzymes (e.g., kinases).
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume